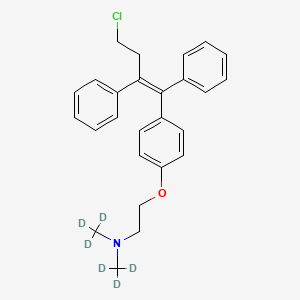
Toremifene-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toremifene-d6 is a deuterium-labeled version of Toremifene, a second-generation selective estrogen receptor modulator (SERM). It is primarily used in research settings to study the pharmacokinetics and metabolic profiles of Toremifene. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Toremifene-d6 involves the incorporation of deuterium atoms into the Toremifene molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange or incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Toremifene-d6 undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This involves the replacement of functional groups within the molecule, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles are often employed.
Major Products Formed
The major products formed from these reactions include various metabolites that can be tracked and quantified using analytical techniques like mass spectrometry .
Scientific Research Applications
Toremifene-d6 is widely used in scientific research for several applications:
Mechanism of Action
Toremifene-d6, like its non-deuterated counterpart, binds to estrogen receptors and can exert both estrogenic and antiestrogenic effects. The mechanism involves the competitive binding to estrogen receptors on tumors, inhibiting the growth-stimulating effects of estrogen. This dual activity depends on various factors, including the duration of treatment and the specific target organ .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: Also a SERM, primarily used for the prevention of osteoporosis and breast cancer in postmenopausal women.
Uniqueness of Toremifene-d6
This compound is unique due to its deuterium labeling, which allows for more precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not easily obtainable with non-labeled compounds .
Properties
Molecular Formula |
C26H28ClNO |
|---|---|
Molecular Weight |
412.0 g/mol |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3 |
InChI Key |
XFCLJVABOIYOMF-DSQQFTIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


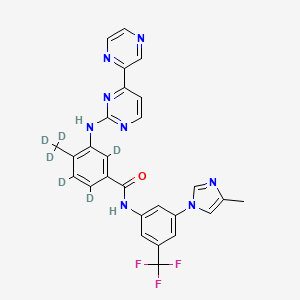
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)
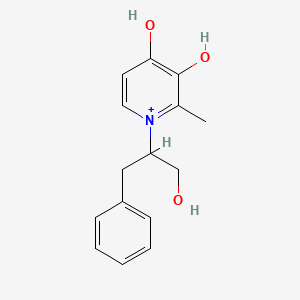

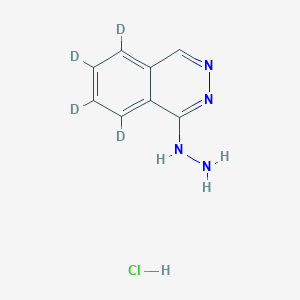
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)
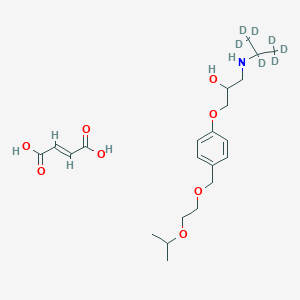
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)
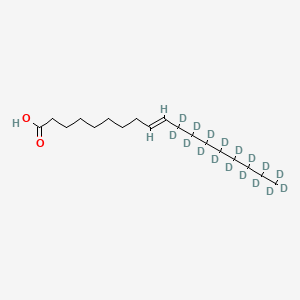
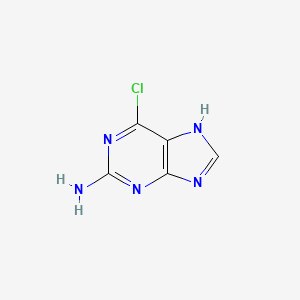
![trideuteriomethyl (2S,9R,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820425.png)
![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)
